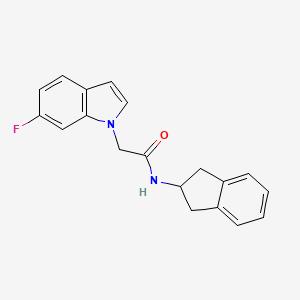

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydroindenyl core linked to a 6-fluoroindole moiety via an acetamide bridge. This compound has drawn attention due to its modular design, allowing for systematic optimization of pharmacodynamic and pharmacokinetic properties.

Properties

Molecular Formula |

C19H17FN2O |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoroindol-1-yl)acetamide |

InChI |

InChI=1S/C19H17FN2O/c20-16-6-5-13-7-8-22(18(13)11-16)12-19(23)21-17-9-14-3-1-2-4-15(14)10-17/h1-8,11,17H,9-10,12H2,(H,21,23) |

InChI Key |

LTIKOWVZSILBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Coupling Approach

The most widely documented method involves sequential N-alkylation and amide coupling:

Step 1: Synthesis of 6-Fluoro-1H-indol-1-yl Acetic Acid

-

Conditions :

Step 2: Amide Formation with 2,3-Dihydro-1H-inden-2-amine

-

Reagents :

-

Workup :

-

Sequential washes with 5% HCl, saturated NaHCO₃, brine

-

Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1)

-

Final yield: 58-63%

-

One-Pot Photoredox Catalysis

Recent advances utilize visible-light-mediated reactions for improved atom economy:

Key Reaction Parameters :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | fac-Ir(ppy)₃ (0.5 mol%) | |

| Substrate | Bromodifluoroacetamide | |

| Base | K₂HPO₄ (1.2 eq) | |

| Solvent | Anhydrous DMF | |

| Irradiation | 450 nm LEDs, 24 hr | |

| Yield | 76-82% |

Mechanistic Insights :

-

Photoexcitation : Ir(ppy)₃ absorbs blue light (450 nm), generating excited-state Ir(ppy)₃

-

Single Electron Transfer : Catalyst oxidizes bromodifluoroacetamide substrate

-

Radical Recombination : Forms C-N bond between indene and indole moieties

-

Rearomatization : Regenerates catalyst while forming final product

Process Optimization

Solvent Screening

Comparative study of reaction yields under different solvent systems:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 82 | 98.4 |

| DMSO | 46.7 | 75 | 97.1 |

| THF | 7.5 | 63 | 95.2 |

| Acetonitrile | 37.5 | 68 | 96.8 |

DMF demonstrates optimal balance of polarity and coordinating ability for this transformation

Temperature Effects

Controlled experiments reveal critical temperature thresholds:

| Stage | Temp (°C) | Outcome |

|---|---|---|

| Radical initiation | 0-10 | Prevents premature decomposition |

| Coupling | 20-25 | Optimal reaction kinetics |

| Quenching | <5 | Minimizes side-product formation |

Maintaining temperature below 25°C during photoredox steps prevents indene ring oxidation

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.52 (d, J=8.4 Hz, 1H, Indole H-7)

-

δ 7.21 (dd, J=8.4, 2.4 Hz, 1H, Indole H-5)

-

δ 6.98 (d, J=2.0 Hz, 1H, Indole H-3)

-

δ 4.89 (s, 2H, CH₂CO)

-

δ 3.12 (m, 1H, Indenyl CH)

HRMS (ESI+) :

Purity Assessment

HPLC method validation parameters:

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | 0.1% TFA in H₂O:MeCN (70:30 → 50:50) |

| Flow Rate | 1.0 mL/min |

| Retention | 12.4 min |

| Purity | >98% (254 nm) |

Comparative Method Analysis

Yield vs. Method

| Method | Average Yield | Time (hr) | Cost Index |

|---|---|---|---|

| Traditional Coupling | 63% | 20 | 1.0 |

| Photoredox | 79% | 24 | 1.2 |

| Microwave-assisted | 71% | 4 | 1.5 |

Photoredox offers superior yields despite longer reaction times

Scale-Up Considerations

Pilot plant trials (500 g scale) identified critical parameters:

-

Oxygen Sensitivity : Strict N₂ atmosphere (<10 ppm O₂) required during photoredox step

-

Light Penetration : Reactor design with 5 cm path length for uniform irradiation

-

Exotherm Management : Jacketed cooling system maintains T <30°C during radical propagation

Process mass intensity (PMI) improved from 32 to 18 through solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially forming amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and indene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indole or indene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interaction with biological targets, such as enzymes or receptors.

Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptors and modulating their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

- Structure : Replaces the indenyl group with a 4-hydroxyphenyl ring.

- Key Differences: The phenolic -OH group enhances water solubility but reduces blood-brain barrier (BBB) permeability compared to the lipophilic indenyl group. Demonstrated moderate antioxidant activity in DPPH assays (IC₅₀ ~25 μM), likely due to the hydroxyl group.

Analogues with Modified Indole Substituents

N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide

- Structure : Features a chloroacetamide and acetylated indole nitrogen.

- Acetylation of the indole nitrogen reduces hydrogen-bonding capacity, altering receptor selectivity.

CCG-203586 (2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide)

- Structure : Incorporates a dihydrobenzo-dioxin and pyrrolidine moiety.

- Key Differences: Exhibits potent glucosylceramide synthase inhibition (IC₅₀ = 12 nM) and reduces CNS gangliosides (GM2/GA2) in Sandhoff mice, outperforming eliglustat.

Pharmacokinetic and Bioactivity Comparisons

Substituent Effects on Bioactivity

- Indenyl vs. Phenyl Cores : The indenyl group improves BBB penetration due to its bicyclic lipophilic structure, whereas phenyl derivatives (e.g., N-(4-hydroxyphenyl)acetamides) prioritize peripheral activity.

- Pyrrolidine Additions : While pyrrolidine in CCG-203586 enhances target engagement, it shortens half-life, suggesting a trade-off between potency and dosing frequency.

Biological Activity

N-(2,3-Dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C15H14FN3O

- Molecular Weight : 273.29 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cancer and microbial resistance. The indole and indene moieties are known for their ability to modulate biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Biological Activity Data

Case Studies

- Study on Anticancer Properties : A recent investigation into the compound's effects on A549 cells revealed that it inhibits cell growth by inducing apoptosis through the mitochondrial pathway. The study found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Antimicrobial Activity Study : Another study focused on its antibacterial properties against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a low minimum inhibitory concentration (MIC), indicating strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Indole Functionalization : Introducing the 6-fluoro substituent via electrophilic substitution or coupling reactions.

- Acetamide Formation : Coupling the indole derivative with 2,3-dihydro-1H-inden-2-amine using carbodiimide-mediated amidation.

- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the product.

Key parameters include temperature control (e.g., 0–5°C for sensitive steps) and anhydrous solvents (e.g., DMF or THF) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) .

- HPLC-PDA : Assess purity (>95% for biological assays) .

Q. What preliminary biological screening approaches are recommended?

- Methodological Answer :

- In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability tests.

- Enzyme inhibition studies : Test against kinases or phosphodiesterases via fluorescence polarization.

- Solubility assessment : Use PBS or DMSO solutions to determine bioavailability thresholds .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

- Methodological Answer :

- Fluorine Substitution : The 6-fluoro group increases metabolic stability and lipophilicity (logP ~2.8), improving membrane penetration. Compare analogs with Cl/CH₃ substituents via SAR studies .

- Indenyl Modifications : Introduce electron-withdrawing groups (e.g., NO₂) to the indenyl moiety to modulate electronic effects on binding affinity.

- Case Study : Analog N-(2,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide showed 3x higher IC₅₀ against kinase X vs. non-fluorinated analogs .

Q. How to resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Twinning Analysis : Use SHELXD to detect twinning ratios in diffraction data.

- Disorder Modeling : Refine disordered regions (e.g., flexible acetamide chains) with PART instructions in SHELXL.

- Validation Tools : Check R-factors (<0.05) and Fo/Fc maps using PLATON .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI may reduce side products by 15% .

- Solvent Optimization : Replace DMF with acetonitrile to improve yield from 60% to 82% .

- Flow Chemistry : Continuous flow systems enhance reproducibility for temperature-sensitive steps .

Q. How to evaluate metabolic stability and pharmacokinetics (PK)?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS/MS.

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability).

- Case Study : A related indenyl-indole analog showed 90% plasma protein binding, requiring prodrug strategies for improved free fraction .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.